4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dibenzothiophene moiety and a dioxaborolane ring. It is often used in organic synthesis and materials science due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane typically involves the reaction of dibenzothiophene derivatives with boronic esters. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where aryl halides react with boronic acids or esters in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of the dibenzothiophene moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound with only the dioxaborolane ring.
tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: Contains a pyridine and carbamate group, used in different applications.
Uniqueness
The uniqueness of 4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane lies in its combination of the dibenzothiophene moiety and the dioxaborolane ring, which imparts specific reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactivity and stability .
Properties
Molecular Formula |
C30H27BO2S |
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Molecular Weight |
462.4 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C30H27BO2S/c1-29(2)30(3,4)33-31(32-29)26-15-9-14-25-24-13-8-12-23(27(24)34-28(25)26)22-18-16-21(17-19-22)20-10-6-5-7-11-20/h5-19H,1-4H3 |
InChI Key |
HSNULBRJHDPIBZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(S3)C(=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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